molecular formula C6H7ClN2OS B8629430 5-Chloro-6-methyl-4-(methylsulfanyl)pyrimidin-2(1H)-one CAS No. 61000-86-0

5-Chloro-6-methyl-4-(methylsulfanyl)pyrimidin-2(1H)-one

Cat. No. B8629430
M. Wt: 190.65 g/mol
InChI Key: GUJCXTLRTCFHCN-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

Methyl iodide (0.012 mol) was added to an aqueous solution prepared from 5-chloro-6-methyl-4-thiouracil (0.01 mol) and 0.725 M KOH (25 ml) and the reaction mixture was stirred at room temperature for 5 h. The solid precipitate formed was collected and was recrystallized from isopropanol; yield 65%, m.p. 268°.
Quantity
0.012 mol
Type
reactant
Reaction Step One
Name
5-chloro-6-methyl-4-thiouracil
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Cl:3][C:4]1[C:5](=[S:12])[NH:6][C:7](=[O:11])[NH:8][C:9]=1[CH3:10].[OH-].[K+]>>[CH3:10][C:9]1[NH:8][C:7](=[O:11])[N:6]=[C:5]([S:12][CH3:1])[C:4]=1[Cl:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.012 mol
Type
reactant
Smiles
CI
Step Two
Name
5-chloro-6-methyl-4-thiouracil
Quantity
0.01 mol
Type
reactant
Smiles
ClC=1C(NC(NC1C)=O)=S
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=C(C(=NC(N1)=O)SC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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